![molecular formula C23H20N2O2 B2674531 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941245-03-0](/img/structure/B2674531.png)
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The molecule “2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzo[de]isoquinoline-1,3(2H)-dione structure, which is a type of quinoline, a class of compounds known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure analysis usually involves techniques like NMR, IR, and X-ray crystallography . Unfortunately, without specific data for this compound, I can’t provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. Indoles are known to undergo electrophilic substitution, and the carbonyl groups in the quinoline part might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
a. Anticancer Properties:
Natural Product Chemistry
The compound’s resemblance to natural products attracts attention:
a. Biogenetic Hypotheses:Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2,3-dihydroindol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-18-9-3-7-17-8-4-10-19(21(17)18)23(27)25(22)14-5-13-24-15-12-16-6-1-2-11-20(16)24/h1-4,6-11H,5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBZMQEFNWWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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